
2-イミノ-3-(4-メチル-1,3-チアゾール-2-イル)-5-フェニル-1,3-チアゾリジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with an imino group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one typically involves the reaction of thiourea derivatives with α-haloketones or α-haloesters. One common method includes the following steps:
Starting Materials: Thiourea, 4-methyl-2-thiazolylamine, and phenyl isothiocyanate.
Reaction Conditions: The reaction is carried out in a solvent such as acetone or ethanol, under reflux conditions.
Procedure: The thiourea derivative is reacted with the α-haloketone or α-haloester in the presence of a base such as sodium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted thiazole derivatives.
作用機序
The mechanism of action of 2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar thiazole ring structure and have been studied for their anticancer and antimicrobial activities.
Chromone Derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
2-imino-3-(4-methyl-1,3-thiazol-2-yl)-5-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-8-7-18-13(15-8)16-11(17)10(19-12(16)14)9-5-3-2-4-6-9/h2-7,10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHYXNNYDPWSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=O)C(SC2=N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
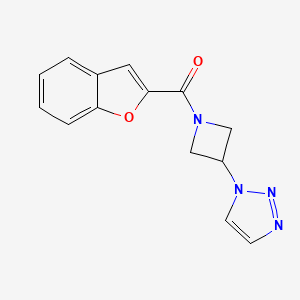
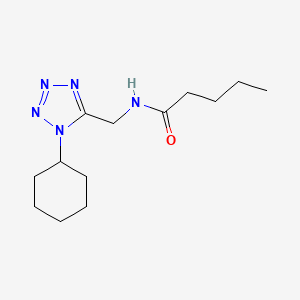
![1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2475962.png)
![3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2475963.png)
![N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2475964.png)
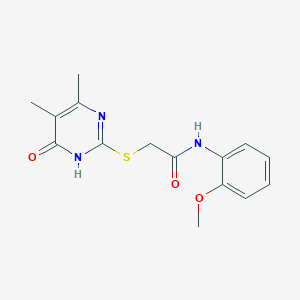
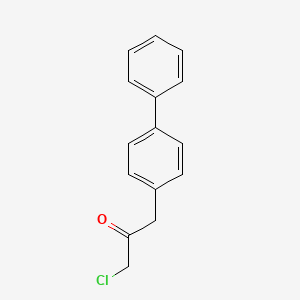
![(2E,NZ)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2475968.png)
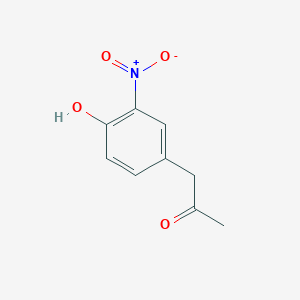
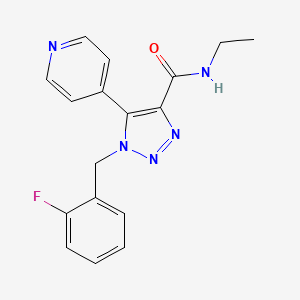
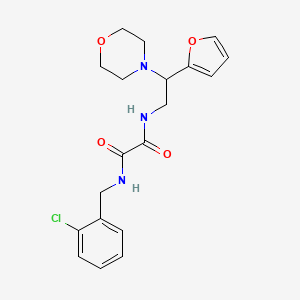
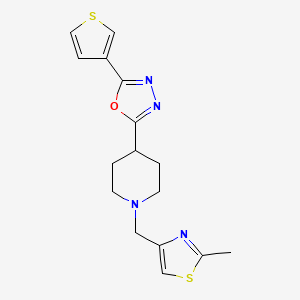
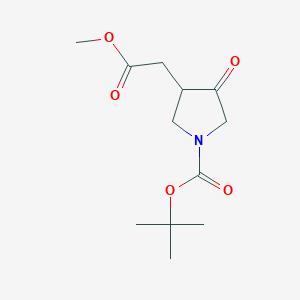
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyrimidin-2-yl)-1,4-diazepane](/img/structure/B2475978.png)
